5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-amine
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Overview
Description
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-amine is a fluorinated piperidine derivative Fluorinated compounds are known for their unique chemical properties, such as increased stability and lipophilicity, which make them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-amine typically involves the introduction of a fluorine atom into the piperidine ring. One common method is the fluorination of a suitable piperidine precursor using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure high selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced fluorination techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of fluorine’s effects on biological systems.
Industry: The compound is used in the production of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride: This compound also contains a fluorinated piperidine ring and is used in medicinal chemistry.
2,6-dichloro-5-fluoro-3-pyridinecarbonitrile: Another fluorinated compound with applications in agrochemicals and pharmaceuticals.
Uniqueness
5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-amine is unique due to its specific fluorination pattern and the presence of deuterium atoms, which can enhance its stability and alter its chemical properties compared to other fluorinated piperidines.
Properties
Molecular Formula |
C5H11FN2 |
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Molecular Weight |
126.20 g/mol |
IUPAC Name |
2,2,3,4,4,5,6,6-octadeuterio-5-fluoropiperidin-3-amine |
InChI |
InChI=1S/C5H11FN2/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3,7H2/i1D2,2D2,3D2,4D,5D |
InChI Key |
UVPYCEQDGBSWRZ-JVKIUYSHSA-N |
Isomeric SMILES |
[2H]C1(C(C(NC(C1([2H])F)([2H])[2H])([2H])[2H])([2H])N)[2H] |
Canonical SMILES |
C1C(CNCC1F)N |
Origin of Product |
United States |
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